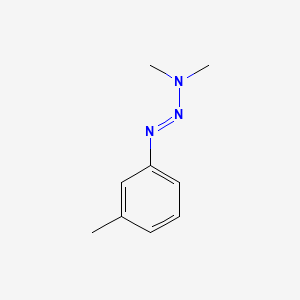

1-(m-Tolyl)-3,3-dimethyltriazine

Description

Properties

IUPAC Name |

N-methyl-N-[(3-methylphenyl)diazenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-8-5-4-6-9(7-8)10-11-12(2)3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSKSHNJOFUZJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=NN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879559 | |

| Record name | 1-(3-TOLYL)-3,3-DIMETHYLTRIAZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20241-03-6 | |

| Record name | 3,3-Dimethyl-1-(3-methylphenyl)-1-triazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20241-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethyl-1-m-tolyltriazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020241036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(m-Tolyl)-3,3-dimethyltriazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-TOLYL)-3,3-DIMETHYLTRIAZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-DIMETHYL-1-M-TOLYLTRIAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6385U63F7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 M Tolyl 3,3 Dimethyltriazine and Analogues

Classical Approaches: Diazonium Salt Reactions with Secondary Amines

The traditional and most fundamental method for synthesizing 1-(m-Tolyl)-3,3-dimethyltriazine involves a two-step process. First, m-toluidine (B57737) is converted into its corresponding diazonium salt. This is typically achieved by treating the aromatic amine with nitrous acid, which is itself generated in situ from an alkali metal nitrite (B80452) (like sodium nitrite) and a strong acid. google.com The resulting m-tolyl diazonium salt is then reacted with a secondary amine, in this case, dimethylamine (B145610). wikipedia.orgresearchgate.net This N-coupling reaction is generally conducted under mild, often basic or neutral, conditions to afford the final triazene (B1217601) product. wikipedia.org

A significant modification of this classical approach involves the isolation of the diazonium salt before its reaction with the amine. researchgate.net While diazonium salts are notoriously unstable, preparing them as tetrafluoroborate (B81430) or hexafluorophosphate (B91526) salts can yield isolable solids with greater thermal stability. researchgate.netcardiff.ac.uk This allows for purification of the intermediate, which can lead to higher yields and purer final products compared to one-pot procedures where side reactions can occur. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of triazenes is crucial for achieving high yields and purity. Research has explored various parameters, including the choice of reagents, solvents, and reaction setup.

One effective strategy involves the in situ generation of aryldiazonium tetrafluoroborate salts from substituted aryl amines using N,N-Dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) at room temperature. This method has been shown to produce 1-aryl-3,3-dimethyl triazenes in good to excellent yields, ranging from 68% to 95%. researchgate.net

Continuous-flow synthesis has emerged as a superior method for handling the often hazardous and unstable diazonium intermediates. researchgate.net By generating and immediately consuming the diazonium salt in a continuous stream, this technique minimizes the risks associated with the accumulation of explosive intermediates. cardiff.ac.ukresearchgate.net This approach not only enhances safety but also allows for precise control over reaction parameters, often leading to improved yields and scalability. For instance, a flow process was successfully used to prepare various triazenes, including the anticancer drug dacarbazine. researchgate.net

An alternative, though lower-yielding, method involves adding a methanolic solution of a carboxylate or carbonate to a heated dimethylformamide (DMF) solution containing an isolated aryl diazonium salt. This protocol results in modest yields of around 20-40% and is believed to proceed through a radical pathway where DMF acts as a source of dimethylamine radicals. researchgate.net

The following table summarizes the yields obtained for various 1-aryl-3,3-dimethyltriazenes using an optimized method with DMF-DMA. researchgate.net

| Aryl Group | Yield (%) |

| Phenyl | 95 |

| p-Tolyl | 90 |

| p-Anisyl | 92 |

| p-Chlorophenyl | 85 |

| p-Nitrophenyl | 68 |

| Data sourced from an efficient synthesis method utilizing in situ generated aryldiazonium salts with DMF-DMA. researchgate.net |

Catalyst Systems in Triazene Synthesis

While the classical coupling of diazonium salts and secondary amines often proceeds without a catalyst, relying on pH control, modern synthetic chemistry has introduced catalytic systems to improve efficiency and expand the scope of triazene synthesis. wikipedia.org

Phase-transfer catalysts (PTCs), such as tetrabutylammonium (B224687) bromide (TBAB), have been employed in the synthesis of related 1,3,5-triazine (B166579) derivatives. mdpi.com These catalysts facilitate the transfer of reactants between different phases (e.g., an aqueous and an organic phase), accelerating the reaction and improving selectivity. mdpi.com

In a departure from the diazonium salt pathway, heterogeneous catalysts have been used for the direct, one-pot synthesis of triazines from alcohols and amidines. An alumina-supported platinum nanoparticle catalyst (Pt/Al₂O₃) enables this reaction through an environmentally benign, acceptorless dehydrogenative process, achieving yields of up to 93%. rsc.org Although this method produces a different class of triazines, it highlights the potential of noble metal catalysis in forming the core triazine structure.

Furthermore, transition metals like palladium and rhodium are used in reactions where aryl-triazenes themselves act as arylation reagents, demonstrating the versatility of these compounds in metal-catalyzed cross-coupling reactions. aidic.it

Emerging Synthetic Strategies and Green Chemistry Principles

Recent advancements in triazene synthesis have focused on developing more sustainable and efficient methods, aligning with the principles of green chemistry.

Microwave-assisted synthesis has proven to be a highly effective green technique. chim.it The rapid heating induced by microwave irradiation significantly reduces reaction times, often to just a few minutes, and can lead to higher yields and cleaner reactions compared to conventional heating. researchgate.net Many of these procedures can be performed under solvent-free conditions, further boosting their environmental credentials. chim.itresearchgate.net

Sonochemistry , which utilizes ultrasound to promote chemical reactions, offers another green alternative. This method can generate triazine derivatives in high yields (over 75%) within minutes, using water as the solvent. nih.gov The use of water and the short reaction times make this an exceptionally eco-friendly approach. nih.gov

Continuous-flow processing , as mentioned earlier, is a key emerging strategy that enhances safety by minimizing the volume of hazardous intermediates at any given time. researchgate.net This method has been successfully applied to the synthesis of complex triazenes like the anticancer agents mitozolomide (B1676608) and dacarbazine. researchgate.netebrary.net

The use of ionic liquids as reaction media represents another novel strategy. In one process, an aryl diazonium salt is generated in an aqueous system and then extracted into a hydrophobic ionic liquid. The subsequent reaction with a nucleophile occurs in the ionic liquid, which can often be recycled, reducing waste. google.com

Preparation of Related Triazene Structures and Derivatives

The fundamental reaction between diazonium salts and amines has been adapted to create a wide array of triazene derivatives with diverse functionalities and applications.

The scope of the secondary amine is broad, with successful syntheses reported using amines such as morpholine, diisopropylamine, and proline methyl ester under continuous-flow conditions. researchgate.net This flexibility allows for the introduction of various structural motifs into the final molecule.

This chemistry is also used to prepare triazenes from more complex starting materials. For example, novel triazene derivatives have been synthesized by coupling the diazonium salts of sulfonamides (like sulfaguanidine (B1682504) and sulfapyridine) with N-methylaniline or p-nitroaniline. jrespharm.com

The versatility of this synthetic platform extends to materials science. Triazene-linked porous organic polymers (POPs) have been created through the N-coupling diazotization reaction between a bis-diazonium salt and an aromatic diamine. acs.org These materials exhibit thermal stability and have potential applications in heterogeneous catalysis. acs.org

The following table showcases the synthesis of various triazene derivatives using a continuous-flow process, demonstrating the versatility of the secondary amine component. researchgate.net

| Diazonium Salt Source | Secondary Amine | Product Structure | Isolated Yield (%) |

| Aniline | Diethylamine | 1-Phenyl-3,3-diethyltriazene | 87 |

| 4-Fluoroaniline | Morpholine | 1-(4-Fluorophenyl)-3,3-(oxydiethylene)triazene | 92 |

| 4-Aminobenzoic acid | Diisopropylamine | 4-(3,3-Diisopropyltriaz-1-en-1-yl)benzoic acid | 95 |

| 5-Aminoimidazole-4-carboxamide | Dimethylamine | Dacarbazine | 70 |

| Aniline | Proline methyl ester | Methyl 1-(phenyldiazenyl)pyrrolidine-2-carboxylate | 90 |

| Data sourced from a continuous-flow preparation of triazenes. researchgate.net |

Chemical Reactivity and Transformational Pathways of 1 M Tolyl 3,3 Dimethyltriazine

Decomposition and Rearrangement Reactions

The triazene (B1217601) functional group is susceptible to decomposition and rearrangement under various conditions, primarily thermal and acidic. These reactions often proceed through the formation of reactive intermediates such as diazonium ions and radicals.

Thermal Decomposition Pathways and Products

The thermal decomposition of 1-aryl-3,3-dialkyltriazenes like 1-(m-tolyl)-3,3-dimethyltriazine can proceed through both homolytic and heterolytic pathways. The dominant pathway is often influenced by the solvent and the presence of other reagents. In neutral, non-polar solvents, a homolytic cleavage of the N-N bond is favored, leading to the formation of an aryl radical and a dimethylaminyl radical, along with the evolution of nitrogen gas. The subsequent reactions of these radicals can lead to a variety of products.

In the presence of a proton source, even a weak one, the decomposition can be accelerated, and the product distribution may change. The initial protonation of the triazene can facilitate the cleavage of the N-N bond to form an aryldiazonium ion and dimethylamine (B145610).

Illustrative Thermal Decomposition Products of 1-(m-Tolyl)-3,3-dimethyltriazine Please note: This table is illustrative and based on the general reactivity of 1-aryl-3,3-dialkyltriazenes. Specific yields for 1-(m-tolyl)-3,3-dimethyltriazine may vary.

| Condition | Major Products | Minor Products |

|---|---|---|

| Inert Solvent (e.g., Toluene), Heat | m-Methylbiphenyl, Toluene, Dimethylamine | Azomethane, various radical coupling products |

Acid-Catalyzed Rearrangements

In the presence of strong acids, 1-(m-tolyl)-3,3-dimethyltriazine undergoes rapid decomposition. The reaction is initiated by protonation of the N3 nitrogen atom of the triazene moiety. This is followed by the cleavage of the N2-N3 bond to generate a stable m-tolyldiazonium ion and dimethylamine. The resulting diazonium ion is a versatile intermediate that can undergo a variety of subsequent reactions, depending on the nucleophiles present in the reaction medium. For instance, in the presence of halide ions, the corresponding aryl halide can be formed in a Sandmeyer-type reaction.

The stability of the aryldiazonium ion is a key factor in these reactions. Electron-donating groups on the aromatic ring, such as the methyl group in the meta position of 1-(m-tolyl)-3,3-dimethyltriazine, can stabilize the diazonium ion, influencing the reaction pathway and rate.

Specific Rearrangements: Indazole Formation through Isomerization

A significant rearrangement reaction of 1-aryl-3,3-dialkyltriazenes is their acid-catalyzed cyclization to form indazole derivatives. In the case of 1-(m-tolyl)-3,3-dimethyltriazine, this rearrangement can lead to the formation of 5-methyl-1H-indazole. This transformation is believed to proceed through an intramolecular electrophilic attack of the terminal nitrogen of the protonated triazene onto the ortho position of the aryl ring, followed by the elimination of dimethylamine.

The regioselectivity of this cyclization is directed by the position of the methyl group on the aromatic ring. For 1-(m-tolyl)-3,3-dimethyltriazine, cyclization would be expected to occur at one of the ortho positions relative to the triazene substituent, leading to the formation of 5-methyl-1H-indazole.

Nucleophilic and Electrophilic Interactions

The triazene moiety in 1-(m-tolyl)-3,3-dimethyltriazine possesses both nucleophilic and electrophilic character. The lone pairs of electrons on the nitrogen atoms, particularly N1 and N3, allow for nucleophilic attack on electrophiles. Conversely, the electrophilic nature of the diazo group can be observed in certain reactions.

Direct nucleophilic attack on the triazene group by strong nucleophiles can lead to displacement reactions, although this is less common than decomposition pathways. More prevalent are reactions where the triazene acts as a precursor to a more reactive electrophile, such as the aryldiazonium ion.

Electrophilic aromatic substitution on the tolyl ring is also a possibility. The triazene group is generally considered to be a deactivating group, directing incoming electrophiles to the meta position. However, the activating and ortho-, para-directing influence of the methyl group on the ring will compete with the directing effect of the triazene group, leading to a mixture of products.

Metal-Catalyzed Transformations Involving Triazene Moieties

The triazene group can serve as a leaving group in metal-catalyzed cross-coupling reactions. This provides an alternative to the more commonly used aryl halides and triflates. Palladium-catalyzed reactions, in particular, have been shown to be effective for the transformation of 1-aryltriazenes.

For instance, 1-(m-tolyl)-3,3-dimethyltriazine can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids in the presence of a palladium catalyst and a suitable base. These reactions typically require the presence of a Lewis acid, such as boron trifluoride etherate (BF3·OEt2), to activate the triazene group. This methodology allows for the formation of carbon-carbon bonds and the synthesis of biaryl compounds.

Illustrative Metal-Catalyzed Cross-Coupling of 1-(m-Tolyl)-3,3-dimethyltriazine Please note: This table is illustrative and based on the general reactivity of 1-aryl-3,3-dialkyltriazenes. Specific yields and conditions for 1-(m-tolyl)-3,3-dimethyltriazine may vary.

| Coupling Partner | Catalyst System | Product |

|---|---|---|

| Phenylboronic acid | Pd(OAc)2, PPh3, BF3·OEt2 | 3-Methylbiphenyl |

Photochemical Reactions and Photo-induced Processes

1-Aryl-3,3-dialkyltriazenes are known to be photolabile. Upon irradiation with UV light, 1-(m-tolyl)-3,3-dimethyltriazine can undergo decomposition. The primary photochemical process is believed to be the homolytic cleavage of the N-N bond, similar to the thermal decomposition, generating an aryl radical and a dimethylaminyl radical.

The efficiency of the photodecomposition can be influenced by the substituents on the aromatic ring. The subsequent reactions of the generated radicals can lead to a complex mixture of products, arising from hydrogen abstraction, radical coupling, and other secondary processes. The evolution of nitrogen gas is a characteristic feature of these photochemical reactions.

Mechanistic Investigations of 1 M Tolyl 3,3 Dimethyltriazine Reactivity

Elucidation of Reaction Intermediates

The decomposition of 1-aryl-3,3-dialkyltriazenes can proceed through different pathways, often dictated by the reaction conditions, such as the presence of acid or heat. In the absence of strong acids, the thermal decomposition of related triazenes, like 3-methyl-1-p-tolyltriazene, is believed to proceed via a homolytic cleavage of the N-N bonds. This process generates radical intermediates, specifically an aminyl radical and an alkyl radical.

Furthermore, 1-aryl-3,3-dialkyltriazenes can exist in a tautomeric equilibrium with their corresponding 3-aryl-1,3-dialkyltriazene form, especially in the presence of an N-H proton. However, for 1-(m-tolyl)-3,3-dimethyltriazine, which lacks a proton on the triazene (B1217601) backbone, this type of tautomerism is not a primary consideration. Instead, under acidic conditions, the triazene is likely to be protonated, forming a triazenium cation. This protonated intermediate is more susceptible to nucleophilic attack or heterolytic cleavage.

In some reactions, such as the iodine-catalyzed synthesis of 3-arylthioindoles from 1-aryltriazenes, a plausible reaction mechanism involves the formation of an arenediazonium ion as a key intermediate. acs.orgnih.gov This is followed by reduction of the diazonium ion to an aryl radical. acs.orgnih.gov While this was observed for a different triazene, it provides a potential pathway for the generation of reactive intermediates from 1-(m-tolyl)-3,3-dimethyltriazine under similar catalytic conditions.

A proposed general mechanism for the decomposition of a related 1-aryltriazene in the presence of an acid and a nucleophile is depicted below:

Scheme 1: Plausible mechanism for the acid-catalyzed decomposition of a 1-aryltriazene

Where Ar = m-tolyl, R = CH₃, and Nu⁻ is a nucleophile.

This mechanism suggests the involvement of a triazenium ion, an arenediazonium ion, and an aryl cation as key intermediates.

Kinetic Studies and Rate Law Determination

Kinetic studies are essential for understanding the factors that influence the rate of a reaction and for formulating a rate law. For the decomposition of triazenes, the rate is often monitored by following the disappearance of the reactant or the formation of a product over time.

The rate of decomposition of aryltriazenes can be significantly influenced by the nature of the substituent on the aryl ring. In reactions where an arenediazonium ion is formed as an intermediate, electron-donating groups on the aromatic ring can stabilize the transition state, leading to a faster reaction rate. Conversely, electron-withdrawing groups can retard the reaction. This is consistent with observations in the synthesis of 3-arylthioindoles, where 1-aryltriazenes with electron-donating groups on the aromatic ring generally provided higher yields compared to those with electron-withdrawing groups.

A general rate law for the decomposition of a 1-aryltriazene in the presence of an acid (HX) can be proposed as:

Rate = k[Aryltriazene][HX]ⁿ

Where 'n' is the order of the reaction with respect to the acid. The value of 'n' and the rate constant 'k' would need to be determined experimentally by varying the concentrations of the aryltriazene and the acid and measuring the initial reaction rates.

Table 1: Hypothetical Initial Rate Data for the Decomposition of 1-(m-Tolyl)-3,3-dimethyltriazine

| Experiment | [1-(m-Tolyl)-3,3-dimethyltriazine] (M) | [HX] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁵ |

This is a hypothetical data table to illustrate how a rate law could be determined.

From this hypothetical data, doubling the concentration of the triazene doubles the rate, suggesting the reaction is first order with respect to the triazene. Doubling the acid concentration quadruples the rate, suggesting the reaction is second order with respect to the acid. Thus, the hypothetical rate law would be: Rate = k[1-(m-Tolyl)-3,3-dimethyltriazine][HX]² .

Influence of Solvent and Temperature on Reaction Mechanisms

The choice of solvent and the reaction temperature can have a profound impact on the reaction mechanism and the distribution of products in the reactions of 1-(m-tolyl)-3,3-dimethyltriazine.

Solvent Effects:

The rates of acid-induced decomposition of 3-methyl-1-p-tolyltriazene have been shown to be significantly affected by the solvent. rsc.org The reaction rates in a variety of aprotic solvents were found to correlate well with the donor character of the solvent. rsc.org This suggests that solvents capable of donating electron density can stabilize charged intermediates or transition states, thereby accelerating the reaction. For reactions proceeding through ionic intermediates, polar protic or aprotic solvents are generally favored.

Temperature Effects:

Temperature is a critical parameter in the reactions of triazenes. Thermal decomposition, as the name suggests, is initiated by heat. The rate of decomposition generally increases with temperature, following the Arrhenius equation.

In the iodine-catalyzed synthesis of 3-arylthioindoles using 1-aryltriazenes, the reaction temperature was found to be a key factor influencing the product yield. An increase in temperature from room temperature to 70 °C led to a significant increase in the yield of the desired product. acs.orgnih.gov However, further increases in temperature did not lead to improved yields, indicating an optimal temperature range for the reaction. acs.orgnih.gov

The reaction temperature can also influence the regioselectivity of a reaction. For instance, in the arylation of indoles with aryltriazenes, the reaction temperature can determine the position of arylation (C2 or C3). aidic.it

Table 2: Effect of Temperature on the Yield of a Hypothetical Reaction of 1-(m-Tolyl)-3,3-dimethyltriazine

| Temperature (°C) | Yield (%) |

| 25 | 15 |

| 50 | 45 |

| 70 | 85 |

| 90 | 83 |

This table illustrates a typical temperature optimization profile for a reaction.

Stereochemical Aspects of Triazene Transformations

Stereochemistry is a critical aspect of organic reactions, particularly when chiral centers are formed or modified. 1-(m-Tolyl)-3,3-dimethyltriazine is an achiral molecule. However, it can participate in reactions that generate chiral products if the other reactant is chiral or if a chiral catalyst is employed.

Currently, there is a lack of specific studies in the literature focusing on the stereochemical outcomes of reactions involving 1-(m-tolyl)-3,3-dimethyltriazine. However, the principles of stereoselectivity and stereospecificity would apply to its reactions.

A stereoselective reaction is one that preferentially forms one stereoisomer over another. wikipedia.orgmasterorganicchemistry.com For example, if a reaction of 1-(m-tolyl)-3,3-dimethyltriazine with a prochiral substrate were to generate a new stereocenter, the reaction would be stereoselective if it produced an unequal mixture of enantiomers or diastereomers. This selectivity would arise from differences in the activation energies of the pathways leading to the different stereoisomers. wikipedia.org

A stereospecific reaction is one in which different stereoisomers of the starting material react to give different stereoisomers of the product. Since 1-(m-tolyl)-3,3-dimethyltriazine itself is achiral, this concept is more relevant to the other reactants it might engage with.

Future research in this area could involve reacting 1-(m-tolyl)-3,3-dimethyltriazine with chiral substrates or in the presence of chiral catalysts to investigate the potential for enantioselective or diastereoselective transformations. This would be a valuable extension of the chemistry of this versatile reagent, opening up new avenues for its application in asymmetric synthesis.

Advanced Spectroscopic and Structural Characterization of 1 M Tolyl 3,3 Dimethyltriazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool to probe the electronic environment of the atomic nuclei within a molecule. For 1-(m-Tolyl)-3,3-dimethyltriazine, ¹H and ¹³C NMR spectroscopy would provide detailed insights into its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons of the m-tolyl group and the aliphatic protons of the two methyl groups attached to the nitrogen atom. The aromatic protons would likely appear as a complex multiplet pattern in the downfield region (typically δ 7.0-7.5 ppm) due to spin-spin coupling. The chemical shifts of these protons are influenced by the electron-donating or withdrawing nature of the triazene (B1217601) substituent. The methyl protons on the tolyl group would present as a singlet further upfield. The six protons of the two N,N-dimethyl groups would also likely appear as a singlet, although their chemical shift could be influenced by hindered rotation around the N-N bond.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing information on the carbon skeleton. Distinct signals would be observed for the carbons of the tolyl ring, the methyl carbon on the ring, and the two equivalent carbons of the N,N-dimethyl groups. The chemical shifts of the aromatic carbons would be particularly informative about the electronic distribution within the benzene (B151609) ring as influenced by the triazene substituent.

| Proton (¹H) NMR | Carbon (¹³C) NMR |

| Assignment | Predicted Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 7.5 (m) |

| N(CH₃)₂ | ~3.0 (s, 6H) |

| Ar-CH₃ | ~2.3 (s, 3H) |

Note: The data in this table is predicted and would require experimental verification.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.

IR Spectroscopy: The IR spectrum of 1-(m-Tolyl)-3,3-dimethyltriazine would be expected to show characteristic absorption bands. The N=N stretching vibration of the triazene group typically appears in the region of 1400-1450 cm⁻¹. The C-N stretching vibrations would also be present. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹. Bending vibrations for these groups would be observed at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The N=N stretch is often Raman active and can help confirm its presence. Aromatic ring vibrations are also typically strong in Raman spectra, offering further structural information.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | >3000 | >3000 |

| Aliphatic C-H Stretch | <3000 | <3000 |

| N=N Stretch | 1400-1450 | 1400-1450 |

| C-N Stretch | 1200-1350 | 1200-1350 |

| Aromatic Ring Vibrations | Various | Various |

Note: The data in this table is predicted and would require experimental verification.

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. The mass spectrum of 1-(m-Tolyl)-3,3-dimethyltriazine would show a molecular ion peak [M]⁺ corresponding to its molecular weight (163.22 g/mol ). nih.gov

The fragmentation of aryl dialkyltriazenes is often characterized by the cleavage of the N-N and N-Ar bonds. Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, or the loss of a dimethylamino radical (•N(CH₃)₂) to form the tolyldiazenyl cation [m-tolyl-N₂]⁺. Another significant fragmentation pathway could be the cleavage of the N-Ar bond, leading to the formation of the tolyl cation [m-tolyl]⁺ and the dimethyltriazenyl radical. The relative intensities of these fragment ions would provide valuable information for structural confirmation.

X-ray Crystallography for Solid-State Structural Determination

To date, a published single-crystal X-ray diffraction study specifically for 1-(m-Tolyl)-3,3-dimethyltriazine has not been identified in the surveyed literature. However, if such a study were conducted, it would provide the most definitive three-dimensional structural information in the solid state.

An X-ray crystallographic analysis would precisely determine bond lengths, bond angles, and torsional angles within the molecule. It would reveal the planarity of the triazene unit and the orientation of the tolyl group relative to it. Furthermore, the analysis of the crystal packing would elucidate intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which govern the solid-state architecture of the compound.

Advanced Spectroscopic Techniques for Dynamic Studies

The dynamic behavior of 1-(m-Tolyl)-3,3-dimethyltriazine could be investigated using advanced spectroscopic techniques. For instance, variable-temperature NMR (VT-NMR) could be employed to study the rotational barrier around the N-N single bond of the dimethylamino group. At low temperatures, the rotation might become slow enough on the NMR timescale to observe distinct signals for the two methyl groups, which would coalesce into a single peak at higher temperatures.

Furthermore, time-resolved spectroscopic techniques, such as pump-probe spectroscopy, could be utilized to investigate the excited-state dynamics of the molecule. This would provide insights into processes like internal conversion and intersystem crossing following photoexcitation, which are fundamental to understanding its photochemistry and photostability.

Computational and Theoretical Chemistry Studies of 1 M Tolyl 3,3 Dimethyltriazine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(m-tolyl)-3,3-dimethyltriazine, methods like Density Functional Theory (DFT) would be employed to investigate its electronic structure and energetics. scirp.org

DFT calculations, using functionals such as B3LYP and M06-2X, are well-suited for studying the geometries, energies, and electronic properties of triazene (B1217601) derivatives. researchgate.netnih.gov These calculations would typically be performed with a basis set like 6-31G* or larger to ensure accuracy. researchgate.net

Key energetic and electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these frontier orbitals is crucial for understanding the molecule's reactivity and kinetic stability. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and the energy required for electronic transitions. mdpi.com

Furthermore, these calculations can elucidate the distribution of electron density and the natural bond orbital (NBO) charges on each atom. This information helps in identifying the most electron-rich and electron-deficient sites within the molecule, which is critical for predicting its interaction with other chemical species. For instance, in related aryl-triazene systems, the nitrogen atoms of the triazene bridge are key sites of electronic activity. nih.gov

Table 1: Predicted Electronic Properties of 1-(m-Tolyl)-3,3-dimethyltriazine (Illustrative Data)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Indicates overall polarity of the molecule |

Note: The values in this table are illustrative and based on typical values for related aryldialkyltriazenes. Actual values would require specific calculations for 1-(m-tolyl)-3,3-dimethyltriazine.

Molecular Dynamics Simulations of Conformational Landscape

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. For 1-(m-tolyl)-3,3-dimethyltriazine, MD simulations would reveal the flexibility of the molecule, particularly the rotation around the N-N and N-aryl bonds. nih.gov

These simulations are typically performed using a force field, such as AMBER or CHARMM, which approximates the potential energy of the system. The simulation would be run for a sufficient time, often in the nanosecond range, to allow the molecule to explore its various possible conformations. nih.gov

The primary focus of MD simulations on this molecule would be to understand the rotational barriers and preferred dihedral angles of the tolyl group relative to the triazene plane and the orientation of the dimethylamino group. The results would provide insights into the most stable conformations in different environments (e.g., in a vacuum or in a solvent). This information is crucial as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape. nih.gov

Table 2: Key Conformational Parameters of 1-(m-Tolyl)-3,3-dimethyltriazine from MD Simulations (Illustrative Data)

| Dihedral Angle | Average Value (degrees) | Fluctuation (± degrees) | Significance |

| C(aryl)-C(aryl)-N-N | 45 | 15 | Orientation of the tolyl ring |

| C(aryl)-N-N-N | 180 (anti) | 10 | Planarity of the triazene linkage |

| N-N-N(CH3)2 | 10 | 5 | Pyramidalization at the terminal nitrogen |

Note: The values in this table are illustrative and based on general knowledge of similar molecular structures. Specific MD simulations would be needed for precise data.

Prediction of Reactivity and Selectivity via Computational Models

Computational models, particularly those based on DFT, can predict the reactivity and selectivity of 1-(m-tolyl)-3,3-dimethyltriazine. Reactivity indices derived from conceptual DFT, such as chemical potential (μ), hardness (η), and electrophilicity (ω), are powerful tools for this purpose. researchgate.net

These indices help in understanding how the molecule will behave in a chemical reaction. For instance, the chemical potential indicates the tendency of electrons to escape from the system, while the electrophilicity index quantifies the ability of the molecule to accept electrons. researchgate.net

By calculating these global reactivity indices, one can predict whether 1-(m-tolyl)-3,3-dimethyltriazine is more likely to act as a nucleophile or an electrophile. Furthermore, local reactivity indices, such as the Fukui functions, can be calculated to predict the most reactive sites within the molecule for both nucleophilic and electrophilic attack. This would likely highlight the nitrogen atoms of the triazene chain as key centers of reactivity. Such predictions are valuable in understanding the mechanisms of reactions involving this compound, including its potential metabolic pathways. researchgate.net

Table 3: Predicted Reactivity Indices for 1-(m-Tolyl)-3,3-dimethyltriazine (Illustrative Data)

| Reactivity Index | Predicted Value (eV) | Interpretation |

| Chemical Potential (μ) | -3.85 | Tendency to donate electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | 2.80 | Good electrophilic character |

Note: These values are for illustrative purposes and are derived from the principles of conceptual DFT as applied to similar molecules.

Spectroscopic Property Predictions and Validation

Computational methods are widely used to predict various spectroscopic properties, which can then be validated against experimental data. For 1-(m-tolyl)-3,3-dimethyltriazine, this would primarily involve the prediction of its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. protheragen.ai

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, it is possible to obtain theoretical chemical shifts that can be compared with experimental spectra to confirm the molecular structure. github.io Various levels of theory and basis sets can be benchmarked to achieve the best agreement with experimental data. github.io

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions, providing the wavelengths of maximum absorption (λmax). scirp.org These predictions can help in understanding the electronic transitions responsible for the observed color and photochemical properties of the compound.

Table 4: Predicted vs. Experimental Spectroscopic Data for 1-(m-Tolyl)-3,3-dimethyltriazine (Illustrative)

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (tolyl-CH₃, ppm) | 2.35 | 2.32 |

| ¹³C NMR (tolyl-CH₃, ppm) | 21.5 | 21.3 |

| UV-Vis λmax (nm) | 320 | 318 |

Note: Predicted values are illustrative and represent the expected good agreement between modern computational methods and experimental results.

Applications of 1 M Tolyl 3,3 Dimethyltriazine in Specialized Chemical Synthesis and Materials Science

Utility as a Reagent in Organic Transformations

1-(m-Tolyl)-3,3-dimethyltriazine and its analogs are recognized for their role as reagents in a variety of organic transformations. The triazene (B1217601) moiety can be readily cleaved to generate reactive intermediates, making these compounds valuable in the construction of complex organic molecules.

Aryl-triazenes are notably employed as arylation reagents. aidic.it Under the influence of transition metal catalysis, the carbon-nitrogen bond of the triazene can be cleaved, releasing nitrogen gas and facilitating the formation of metal arylide species. aidic.it These intermediates can then participate in carbon-hydrogen bond activation and cross-coupling reactions. aidic.it For instance, in palladium-catalyzed reactions, aryl-triazenes can effectively couple with various substrates, including indoles, to form new carbon-carbon bonds. aidic.it This approach offers a powerful strategy for the synthesis of biaryl compounds and other functionalized aromatic systems. numberanalytics.com

The reactivity of the triazene group allows it to act as a protecting group in some synthetic sequences. Its stability under certain conditions and its facile removal under others make it a useful tool for chemists. The decomposition of triazenes can also lead to the formation of diazonium salts, which are highly versatile intermediates in organic synthesis. numberanalytics.com

Role as a Synthetic Intermediate for Heterocyclic Compounds

The structural framework of 1-(m-Tolyl)-3,3-dimethyltriazine makes it a plausible precursor for the synthesis of various heterocyclic compounds. The presence of a reactive triazene unit attached to an aromatic ring provides a handle for intramolecular cyclization reactions, leading to the formation of fused ring systems.

Incorporation into Polymeric Systems and Advanced Materials

Triazine-based compounds have garnered significant interest in materials science due to their thermal stability and optoelectronic properties. While specific studies on the incorporation of 1-(m-Tolyl)-3,3-dimethyltriazine into polymers are not prominent, the broader class of triazine derivatives has been explored for the development of advanced materials.

Functionalized 1,3,5-triazine (B166579) derivatives are key components in the design of photo- and electroluminescent materials. rsc.org These materials find applications in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org The incorporation of triazine units into polymer backbones or as pendant groups can enhance the thermal stability and charge-transporting properties of the resulting materials. Covalent triazine frameworks (CTFs) represent another class of porous organic polymers synthesized from triazine precursors. mdpi.com These materials exhibit high surface areas and have shown promise in applications such as gas storage and separation. mdpi.com

Precursor for Nitrogen-Containing Scaffolds in Synthetic Chemistry

The nitrogen-rich nature of 1-(m-Tolyl)-3,3-dimethyltriazine makes it an attractive starting material for the synthesis of various nitrogen-containing scaffolds. The triazene group can serve as a source of nitrogen atoms in the construction of more complex molecular architectures.

The decomposition of aryl-triazenes can generate aryl radicals or cations, which can be trapped by nitrogen nucleophiles to form new carbon-nitrogen bonds. This reactivity can be harnessed in the synthesis of various nitrogen-containing compounds. While specific examples utilizing the m-tolyl derivative are scarce, the general principle suggests its potential in this area of synthetic chemistry.

Applications in Chemo-Sensors and Molecular Probes (Non-Biological/Non-Clinical)

Triazine derivatives have been investigated for their potential use in the development of chemo-sensors and molecular probes for the detection of various analytes. Their photoluminescent properties can be modulated by the presence of specific ions or molecules, forming the basis for a sensing mechanism. rsc.org

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Routes to Triazenes

The synthesis of triazines is a mature field, yet the demand for more efficient, sustainable, and versatile methods continues to drive innovation. Future research is focused on developing greener synthetic protocols and routes to novel, complex triazine derivatives that are inaccessible through traditional means.

One promising area is the use of microwave irradiation, which offers an efficient and environmentally friendly procedure for the selective preparation of s-triazines. researchgate.net This method often leads to good to excellent yields in significantly shorter reaction times and can be performed under solvent-free conditions, reducing the environmental impact of chemical synthesis. researchgate.net

Another key direction is the development of novel cyclization strategies. For instance, researchers have developed an oxidative cyclization of functionally substituted amidrazones using a palladium-on-carbon catalyst to synthesize 1,4-dihydrobenzo[e] rsc.orgnih.govresearchgate.nettriazines. mdpi.com A notable advantage of this protocol is the ability to recycle the catalyst multiple times without a significant loss in activity, enhancing the economic and environmental viability of the process. mdpi.com Such approaches could be adapted to create a wider range of triazene-containing heterocyclic systems.

Furthermore, new multicomponent reactions are being explored. A novel approach to synthesizing 3-aryl benzo[d]thiazole-2(3H)-imines involves a two-component reaction between a diazonium salt and an N-acyl-N'-aryl thiourea. researchgate.net Given that aryldiazonium salts are key precursors to aryl triazenes, this type of reaction design could inspire new pathways to complex triazene (B1217601) structures by varying the coupling partners. researchgate.net The continual exploration of new reaction pathways promises to expand the accessible chemical space of triazene derivatives. nih.govconsensus.app

Table 1: Comparison of Synthetic Methodologies for Triazine and Related Heterocycles

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Uses microwave energy to heat reactions. | Rapid reaction times, high yields, solvent-free options, green chemistry. | researchgate.net |

| Catalytic Oxidative Cyclization | Employs a reusable catalyst (e.g., Pd/C) to form cyclic structures. | Catalyst recyclability, high thermal stability of products. | mdpi.com |

| Multicomponent Reactions | Combines three or more reactants in a single step to form a complex product. | High efficiency, atom economy, access to structural diversity. | researchgate.net |

Exploration of Untapped Reactivity Modalities

Beyond their established roles, triazenes possess untapped reactivity that is becoming a major focus of contemporary research. Scientists are uncovering new transformations that leverage the unique electronic properties of the triazene moiety, particularly its ability to function as a stable surrogate for reactive intermediates like diazonium salts.

A significant advancement is the use of 1-aryltriazenes in palladium-catalyzed Heck reactions. tandfonline.comtandfonline.com By treating the triazene with an acid such as trifluoroacetic acid (TFA) or tetrafluoroboric acid (HBF₄), an aryldiazonium salt is generated in situ. tandfonline.comtandfonline.com This intermediate then participates in the Heck coupling, providing a synthetic advantage over using the often unstable, pre-formed diazonium salts. tandfonline.com This modality allows for the arylation of olefins under milder conditions and with greater operational simplicity. tandfonline.comtandfonline.com

Even more innovative is the application of 1-aryltriazenes in dearomative cycloaddition reactions for C–H functionalization. Researchers have shown that 1-alkyl-3-aryltriazenes can undergo a (3 + 2) cycloaddition with arenes and heteroarenes. acs.org This process enables the direct amination of a C–H bond, a transformation that is exceptionally difficult to achieve selectively. This reaction provides complementary regioselectivity compared to classical electrophilic aromatic substitution, opening new avenues for late-stage functionalization of complex molecules. acs.org

Furthermore, the inverse electron-demand Diels-Alder (IEDDA) reaction of triazines is a powerful tool for constructing new N-heterocycles. acs.org In this type of reaction, the electron-deficient triazine ring acts as a diene, reacting with electron-rich dienophiles. This strategy has been used to synthesize a wide variety of other heterocyclic systems, including pyridines, pyrimidines, and azepines, and has found applications in bioorthogonal chemistry for labeling biomolecules. acs.org

Integration into Complex Supramolecular Assemblies

The rigid geometry and rich electronic features of the triazine ring make it an exceptional building block, or synthon, for supramolecular chemistry. researchgate.netresearchgate.net The nitrogen atoms can act as hydrogen bond acceptors or coordination sites for metals, while the aromatic ring can engage in π-π stacking and anion-π interactions. researchgate.netresearchgate.net These varied non-covalent interactions are being exploited to construct highly ordered, functional supramolecular architectures.

Triazine derivatives are being integrated as key components in metal-organic frameworks (MOFs) and self-assembled coordination cages. researchgate.net By functionalizing the triazine core with appropriate ligands, researchers can direct the assembly of complex, three-dimensional structures with porous interiors, suitable for applications in gas storage and catalysis. researchgate.net

A particularly exciting development is the use of triazines in the construction of liquid crystalline materials. rsc.org For example, hydrogen-bonded complexes between a star-shaped triazine core and peripheral triphenylamine (B166846) units have been shown to self-assemble into hexagonal columnar mesophases. rsc.org These ordered assemblies exhibit remarkable charge transport properties, achieving high hole mobility and functioning as supramolecular semiconductors. rsc.org This research demonstrates how the precise control over molecular assembly afforded by the triazine scaffold can lead to materials with advanced electronic functions. The ability of triazines to form such ordered systems is foundational to their use in creating predictable molecular architectures. rsc.orgnih.gov

Advanced Materials Applications and Functionalization

The unique properties of the triazine core are being harnessed to create a new generation of advanced functional materials. The inherent thermal stability, nitrogen-rich structure, and versatile functionalization potential of triazines make them suitable for a wide range of applications, from environmental remediation to electronics. mdpi.comnih.gov

One of the most promising areas is the development of Covalent Triazine Frameworks (CTFs). mdpi.com These are porous organic polymers with high thermal stability and large surface areas, synthesized through the trimerization of nitrile-functionalized monomers. mdpi.com CTFs have shown significant potential as adsorbents for CO₂ capture and separation, with some frameworks exhibiting high uptake capacities and excellent selectivity for CO₂ over other gases like methane. mdpi.com Triazine-based materials are also effective adsorbents for various environmental pollutants, including metal ions, pesticides, and phenols, due to a combination of π-π, electrostatic, and hydrogen bonding interactions. nih.gov

In the realm of electronic materials, triazine-based compounds are being explored for applications beyond the liquid crystals mentioned previously. rsc.org Their high nitrogen content and thermal stability make them candidates for energetic materials. researchgate.net Furthermore, the triazine scaffold is a core component in many commercial products, including reactive dyes, where its ability to form covalent bonds with fibers is crucial, and durable resins like melamine. wikipedia.org The versatility of the triazine ring continues to inspire the design of new materials with tailored properties for specific, high-performance applications. mdpi.com

Table 2: Applications of Triazine-Based Materials

| Application Area | Material Type | Key Properties | Reference |

|---|---|---|---|

| Gas Separation/Adsorption | Covalent Triazine Frameworks (CTFs) | High porosity, large surface area, thermal stability, chemical selectivity. | nih.govmdpi.com |

| Electronics | Supramolecular Liquid Crystals | Self-assembly into ordered phases, high charge carrier mobility. | rsc.org |

| Polymers/Resins | Melamine-formaldehyde resins | Durability, thermal resistance, cross-linking ability. | wikipedia.org |

| Dyes | Reactive Dyes | Covalent bonding to cellulose (B213188) fibers, chromophore carrier. | wikipedia.org |

Synergistic Approaches Combining Experimental and Computational Research

The integration of computational chemistry with experimental work has become a powerful paradigm in advancing triazine chemistry. This synergy accelerates the design-synthesis-test cycle, allowing for more rational and efficient development of new compounds and materials. rsc.org

Density Functional Theory (DFT) calculations are routinely used to predict the geometric and electronic properties of novel triazine derivatives before they are synthesized. researchgate.netresearchgate.net For example, computational studies can predict properties like heats of formation and bond dissociation energies, which are crucial for designing stable energetic materials. researchgate.net This predictive power helps researchers prioritize synthetic targets that are most likely to possess desired characteristics. researchgate.net

In the study of reaction mechanisms, computational modeling provides insights that are difficult to obtain through experiments alone. For the supramolecular complexes of triazines, DFT calculations have been used to explore the stability, geometry, and electronic properties of the assemblies, corroborating experimental findings from X-ray crystallography and spectroscopy. rsc.org

This combined approach is also invaluable in drug discovery and materials science. Molecular dynamics simulations and docking studies are used to investigate how triazine-based inhibitors interact with biological targets or how molecules pack in a solid-state material. nih.govnih.gov For instance, the combination of synthesis, biological evaluation, and computational analysis has been effectively used to develop novel pyrazolo-triazine derivatives, with computational results providing a deeper understanding of the observed biological activity. nih.gov This feedback loop between prediction and experimentation is critical for tackling complex scientific challenges and unlocking the full potential of triazine chemistry. rsc.org

Q & A

Basic: What are the key considerations for synthesizing 1-(m-Tolyl)-3,3-dimethyltriazine with high purity?

Answer:

The synthesis requires careful control of reaction conditions, including temperature, stoichiometry, and reagent selection. For example, triazine derivatives are often synthesized via coupling reactions involving substituted aryl precursors and dimethylamine sources. Evidence from triazene synthesis protocols suggests using low temperatures (e.g., -35°C) to minimize side reactions and improve regioselectivity . Purification via recrystallization (e.g., methanol) or column chromatography is critical to isolate the target compound from byproducts like unreacted intermediates or decomposition products. Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC ensures optimal yields .

Basic: What spectroscopic techniques are essential for characterizing 1-(m-Tolyl)-3,3-dimethyltriazine?

Answer:

Characterization typically involves:

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the presence of the m-tolyl group and dimethyltriazene structure.

- FT-IR to identify functional groups (e.g., N–N stretching at ~1450 cm⁻¹).

- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.

- Elemental analysis to verify purity (>95% C, H, N content).

Discrepancies in spectral data should prompt re-evaluation of synthetic conditions, as competing reaction pathways may yield structural analogs .

Advanced: How can conflicting toxicity data (e.g., carcinogenic potential vs. acute toxicity) be reconciled in risk assessment?

Answer:

Conflicting data arise from differing experimental models and endpoints. For instance:

- Carcinogenicity : Subcutaneous administration in rats showed tumorigenicity at TDLo = 500 mg/kg (56-week exposure) .

- Acute toxicity : Oral LD₅₀ in rats is 300 mg/kg, indicating high acute lethality but lower cumulative risk .

To reconcile these, researchers should conduct dose-response studies across multiple species and exposure durations. Meta-analyses of existing data (e.g., ZKKOBW 81,285,74) can identify thresholds for carcinogenic vs. acute effects, while in vitro mutagenicity assays (e.g., Ames test) clarify genotoxic mechanisms .

Advanced: What strategies optimize regioselectivity in triazene derivatives during substitution reactions?

Answer:

Regioselectivity is influenced by:

- Electron-donating/withdrawing groups : The m-tolyl group’s methyl substituent directs electrophilic substitution to the para position due to steric and electronic effects.

- Catalysts : Use of DIPEA (diisopropylethylamine) enhances nucleophilic attack on the triazine core .

- Temperature : Lower temperatures (-35°C) favor kinetic control, reducing unwanted side products .

Computational modeling (e.g., DFT) can predict reactive sites, while LC-MS monitors intermediate formation .

Advanced: What decomposition products form when 1-(m-Tolyl)-3,3-dimethyltriazine is heated, and how are they characterized?

Answer:

Thermal decomposition (≥200°C) generates toxic NOₓ fumes and aromatic amines (e.g., m-toluidine) via cleavage of the triazene N–N bonds . Characterization involves:

- GC-MS to detect volatile byproducts.

- HPLC-UV/Vis for non-volatile residues.

- FT-IR to track loss of triazene functional groups.

Safety protocols must include fume hoods and personal protective equipment (PPE) during high-temperature experiments .

Basic: What are the recommended storage conditions to prevent degradation of 1-(m-Tolyl)-3,3-dimethyltriazine?

Answer:

Store in airtight, light-resistant containers at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation and hydrolysis. Regular stability testing via NMR or HPLC detects degradation (e.g., formation of m-tolylhydrazine derivatives) .

Advanced: How does the methyl group position (meta vs. para) on the aryl ring affect the compound’s bioactivity?

Answer:

Comparative studies of m-tolyl vs. p-tolyl analogs show:

- Meta-substitution enhances steric shielding of the triazene group, reducing metabolic degradation and extending half-life in biological systems.

- Para-substitution increases electrophilicity, raising reactivity but also toxicity risks.

Structure-activity relationship (SAR) studies using X-ray crystallography and molecular docking can elucidate binding interactions with biological targets .

Advanced: What methodological challenges arise in quantifying 1-(m-Tolyl)-3,3-dimethyltriazine in environmental samples?

Answer:

Challenges include:

- Matrix interference : Co-eluting compounds in soil/water samples require SPE (solid-phase extraction) or derivatization for selective detection.

- Low volatility : LC-MS/MS is preferred over GC-MS for accurate quantification.

- Photodegradation : Shield samples from light during collection and analysis.

Validation via spike-recovery experiments ensures method robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.